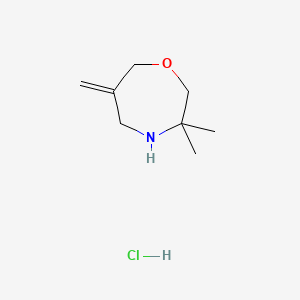
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride is a chemical compound with a unique structure that includes an oxazepane ring
Méthodes De Préparation
The synthesis of 3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride involves several steps. One common method includes the reaction of 3,3-dimethyl-1-butyne with a suitable reagent to form the desired oxazepane ring. The reaction conditions typically involve the use of a transition metal catalyst and specific solvents to facilitate the formation of the oxazepane ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can induce conformational changes in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride can be compared with other similar compounds such as 3,3-Dimethyl-6-methylidene-1,4-cyclohexadiene and 3,3-dimethyl-6-methylidenecyclohexene. These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of the oxazepane ring in this compound makes it unique and potentially more versatile in its applications .
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
3,3-dimethyl-6-methylidene-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-4-9-8(2,3)6-10-5-7;/h9H,1,4-6H2,2-3H3;1H |
Clé InChI |
GKCNNADMMBVTHL-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCC(=C)CN1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



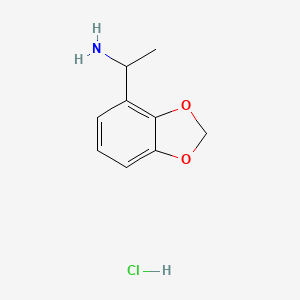
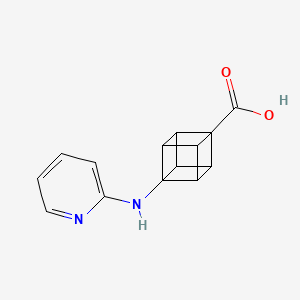
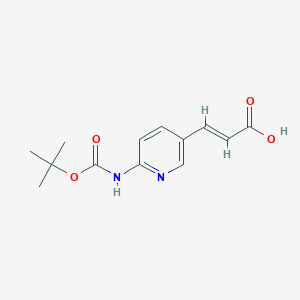
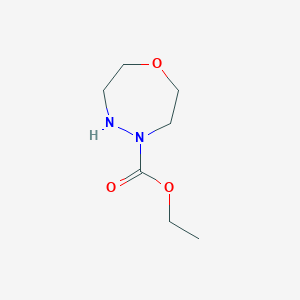

![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)


![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)


